2-Pyrrolidin-1-ylmethyl-piperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tilmicosin is synthesized from tylosin, another macrolide antibiotic. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.
Industrial Production Methods
Industrial production of tilmicosin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards for veterinary pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
Tilmicosin undergoes various chemical reactions, including:
Oxidation: Tilmicosin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in tilmicosin.
Substitution: Substitution reactions can introduce new functional groups into the tilmicosin molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include various tilmicosin derivatives with modified pharmacological properties. These derivatives are studied for their potential use in veterinary medicine .
Scientific Research Applications
Chemistry
In chemistry, tilmicosin is used as a model compound to study the synthesis and reactivity of macrolide antibiotics. Researchers explore its chemical properties and develop new synthetic routes to improve its efficacy and reduce side effects .
Biology
In biological research, tilmicosin is used to study the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cells. It helps in understanding how macrolide antibiotics inhibit bacterial protein synthesis .
Medicine
In veterinary medicine, tilmicosin is widely used to treat respiratory infections in cattle and sheep. Its long-lasting effects and ability to target the site of infection make it a valuable tool for veterinarians .
Industry
In the pharmaceutical industry, tilmicosin is produced and marketed under the brand name Micotil. It is used in various formulations to treat respiratory diseases in livestock, contributing to the overall health and productivity of farm animals .
Mechanism of Action
Tilmicosin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes, preventing the elongation of the peptide chain during translation. This action effectively stops bacterial growth and replication . Tilmicosin also acts as a calcium channel blocker, which contributes to its cardiotoxic effects in humans .
Comparison with Similar Compounds
Similar Compounds
Tylosin: A macrolide antibiotic similar to tilmicosin, used in veterinary medicine for treating respiratory infections.
Erythromycin: Another macrolide antibiotic used in human and veterinary medicine.
Azithromycin: A widely used macrolide antibiotic with a broader spectrum of activity.
Uniqueness
Tilmicosin is unique due to its long-lasting effects and ability to target the site of infection in the lungs. It is specifically formulated for veterinary use and has enhanced activity against certain bacterial strains compared to other macrolides .
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJCBYJAVZCDCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100158-63-2 |
Source
|
Record name | 100158-63-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the structure of these compounds contribute to their high selectivity for the kappa opioid receptor?
A1: The research highlights the importance of specific structural features in (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives for their kappa opioid receptor selectivity. []
- Active Conformation: Computational studies and 1H NMR analysis revealed that an essential structural element for activity is a torsional angle (N1C2C7N8) of 60 degrees within the pharmacophore. This specific conformation likely facilitates optimal interaction with the kappa opioid receptor binding site. []
- Arylacetic Moiety Substitution: The presence of electron-withdrawing and lipophilic substituents in the para and/or meta positions of the arylacetic moiety significantly influences analgesic activity and kappa affinity. These substituents likely contribute to binding affinity and selectivity through electronic and hydrophobic interactions with the receptor. []
Q2: What is the significance of the observed in vivo analgesic activity of these compounds?
A2: The study demonstrates the in vivo analgesic potential of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives using the mouse tail-flick model, a standard preclinical assay for assessing pain relief. []
- Potency: One of the lead compounds, (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride (compound 14), exhibited an ED50 of 0.05 mg/kg (subcutaneous administration). This indicates that it is 25 times more potent than morphine and 16 times more potent than the established kappa ligand U-50488 in this model. []
- Therapeutic Potential: This substantial increase in potency compared to existing analgesics suggests that (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives have the potential to be developed into highly effective painkillers. Their high selectivity for the kappa opioid receptor may also translate into a reduced risk of undesirable side effects often associated with mu opioid agonists, such as morphine. []
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